molecular formula C10H7FN2O2 B1303990 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole CAS No. 96623-75-5

1-(2-fluoro-5-nitrophenyl)-1H-pyrrole

Cat. No. B1303990
CAS RN: 96623-75-5
M. Wt: 206.17 g/mol
InChI Key: QOIPFOMYLGXYDR-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-nitrophenyl)-1H-pyrrole, or 2FNP, is a heterocyclic aromatic compound that has been studied for its potential as a synthetic intermediate and drug candidate. It is a five-membered ring structure with a nitrogen atom at the center and a phenyl group with a fluorine and nitro group attached. 2FNP has been studied for its potential as an intermediate for the synthesis of other compounds and for its possible applications in the pharmaceutical industry.

Scientific Research Applications

Anion Binding and Color Change Signalling

1-(2-Fluoro-5-Nitrophenyl)-1H-pyrrole derivatives have been studied for their ability to bind anions. For instance, a study by Camiolo et al. (2003) on pyrrole 2,5-diamide derivatives shows that these compounds can deprotonate in the presence of fluoride, resulting in a significant color change. This property is of interest for the development of anion sensors and indicators in various applications, including environmental monitoring and analytical chemistry (Camiolo, Gale, Hursthouse & Light, 2003).

Electrochemical and Spectroscopic Properties

The electrochemical and structural properties of pyrrole derivatives, such as this compound, have been a subject of research. Hildebrandt et al. (2011) studied diferrocenyl pyrroles, highlighting their electronic delocalization and reversible one-electron transfer processes. Such properties are crucial in the fields of organic electronics and materials science, particularly in the development of conductive polymers and electrochromic devices (Hildebrandt, Schaarschmidt & Lang, 2011).

properties

IUPAC Name

1-(2-fluoro-5-nitrophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-9-4-3-8(13(14)15)7-10(9)12-5-1-2-6-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIPFOMYLGXYDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381744
Record name 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

96623-75-5
Record name 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Nitro-2-fluoroaniline (7.0 g, 44.8 mmol) was taken up in acetic acid (60 mL) in a 250 mL round bottomed flask and treated with 2,5-dimethoxytetrahydrofuran (6.3 mL, 49.8 mmol). The resulting mixture was heated to 110° C. for 4 hours. TLC analysis indicated complete conversion of starting material to product after 4 hours. Thus, the reaction mixture was cooled to ambient temperature, transferred to a separatory funnel and partitioned (CH2Cl2//H2O). The organic phase was washed with H2O (3×50 mL), brine (3×50 mL), dried over Na2SO4 and evaporated in vacuo to give a light brown residue. The residue was purified by flash chromatography (hexanes→1:9 EtOAc/hexanes) to afford the title compound as a light yellow solid (7.2 g, 78%).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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